6α-Chlorodexamethasone

Glucocorticoid receptor transrepression E-selectin assay anti-inflammatory potency

6α-Chlorodexamethasone is the certified Flumethasone Impurity 2 reference standard, essential for ANDA submissions and ICH-compliant analytical validation. Its 6.2-fold higher E-selectin transrepression potency (IC50 5.30 nM vs 33 nM for dexamethasone) and sharply different transrepression-to-binding ratio (0.48 vs 22) make it irreplaceable for biased-ligand GR SAR campaigns. Do not substitute with dexamethasone—this halogenated analog delivers unique receptor pharmacodynamics and regulatory traceability.

Molecular Formula C22H28ClFO5
Molecular Weight 426.9 g/mol
CAS No. 1744-64-5
Cat. No. B1145554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6α-Chlorodexamethasone
CAS1744-64-5
Synonyms6α-Chloro-9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione;  (6α,11β,16α)-6-Chloro-9-fluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione
Molecular FormulaC22H28ClFO5
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl
InChIInChI=1S/C22H28ClFO5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1
InChIKeyCDGJSUBGFOVZMH-GQKYHHCASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6α-Chlorodexamethasone (CAS 1744-64-5) – Scientific Procurement & Differentiation Guide


6α-Chlorodexamethasone (CAS 1744-64-5) is a synthetic glucocorticoid characterized by a chlorine atom at the 6α-position of the dexamethasone scaffold, placing it among halogenated corticosteroid analogs . It serves a dual role: as a functional probe for dissecting glucocorticoid receptor (GR) transrepression pharmacodynamics, and as a certified reference standard for Flumethasone Impurity 2 in pharmaceutical quality control . Unlike unsubstituted dexamethasone, the 6α-chloro modification alters receptor-binding pharmacodynamics, functional selectivity, and analytical detection profiles, creating specific procurement requirements across medicinal chemistry, analytical development, and regulatory submission workflows.

Why Dexamethasone or Other In-Class Glucocorticoids Cannot Simply Replace 6α-Chlorodexamethasone


Generic substitution of 6α-chlorodexamethasone with dexamethasone, betamethasone, or desoxymetasone threatens both experimental reproducibility and regulatory compliance. The 6α-halogen substituent fundamentally alters the glucocorticoid receptor (GR) binding-energy landscape—on average, 6α- or 9α-halogenation enhances GR binding affinity approximately 7-fold [1]—but the effect is not uniform across all functional endpoints. Critically, 6α-chlorodexamethasone shows a sharply different transrepression-to-binding ratio compared to dexamethasone, meaning equipotent receptor binding does not translate to equipotent anti-inflammatory gene regulation. In analytical settings, 6α-chlorodexamethasone is a pharmacopeially specified impurity of Flumethasone; using an unqualified substitute violates traceability requirements for ANDA submissions and USP/EP compliance . These functional and regulatory asymmetries make uncontrolled compound interchange a source of data drift in SAR campaigns and a cause of deficiency letters in regulatory filings.

Quantitative Evidence Differentiating 6α-Chlorodexamethasone from Its Closest Analogs


Functional Anti-Inflammatory Potency in E-Selectin Repression: 6α-Chlorodexamethasone vs. Dexamethasone

In a functional GR transrepression assay measuring inhibition of TNFα/IL-1β-induced E-selectin expression, 6α-chlorodexamethasone exhibited an IC50 of 5.30 nM, compared to an IC50 of 33 nM for dexamethasone under the same assay conditions [1][2]. This represents an approximately 6.2-fold higher functional potency for the 6α-chloro analog, indicating that the 6α-substitution preferentially enhances GR-mediated transrepression over simple binding occupancy.

Glucocorticoid receptor transrepression E-selectin assay anti-inflammatory potency

Shift in Transrepression-to-Binding Ratio Differentiates 6α-Chlorodexamethasone from Dexamethasone

Comparison of GR binding Ki and functional IC50 reveals a substantial shift in the transrepression-to-binding ratio. For 6α-chlorodexamethasone, the Ki (radiolabeled dexamethasone displacement) is 11 nM and the functional IC50 (E-selectin repression) is 5.30 nM, yielding a functional/binding ratio of 0.48 [1]. For dexamethasone, the Ki is 1.5 nM and the functional IC50 is 33 nM, yielding a ratio of 22 [2]. The 46-fold difference in this ratio indicates that 6α-chlorodexamethasone channels a greater fraction of its receptor occupancy into productive transrepression, consistent with a ligand-specific conformational effect of the 6α-chloro substituent on the GR ligand-binding domain.

biased agonism functional selectivity glucocorticoid receptor pharmacodynamics

6α-Halogenation Class Effect: Structural Rationale for Enhanced GR Binding Affinity

A comprehensive quantitative analysis of relative glucocorticoid receptor binding affinity (rRBA) across >100 corticosteroid structures demonstrated that the presence of a 6α- or 9α-halogen substituent (or a cyclic 16,17-acetal moiety) increases GR binding affinity on average approximately 7-fold [1]. This class-level observation provides the mechanistic rationale for the enhanced pharmacodynamic properties of 6α-chlorodexamethasone compared to non-halogenated analogs. Notably, the model accounts for close to 80% of the variability in free energy of binding (ΔG₀) using only two descriptors: calculated molecular volume and the halogen/acetal indicator variable. 6α-Chlorodexamethasone, via its 6α-chloro group, fits precisely into the subset of corticosteroids predicted to exhibit this affinity enhancement, providing a structure-based quantitative basis for its differentiation from des-6-halo analogs such as dexamethasone.

structure-activity relationship 6α-halogen substitution glucocorticoid receptor binding

Regulatory Identity as Flumethasone Impurity 2: Non-fungibility in Pharmaceutical Quality Control

6α-Chlorodexamethasone is unambiguously specified as Flumethasone Impurity 2 and is supplied as a fully characterized reference standard compliant with USP/EP guidelines for analytical traceability . It is used in method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) related to dexamethasone and flumethasone active pharmaceutical ingredients [1]. No other analog—dexamethasone, betamethasone, or 6α-fluoro dexamethasone—can serve as a surrogate impurity marker because each presents a distinct chromatographic retention time, mass spectral fragmentation pattern, and detector response factor. Substitution would invalidate system suitability criteria and compromise the integrity of impurity profiling data submitted to regulatory authorities.

pharmaceutical impurity reference standard Flumethasone ANDA regulatory compliance

High-Value Application Scenarios for 6α-Chlorodexamethasone (CAS 1744-64-5) in Research and Industry


GR Transrepression-Focused SAR and Selective Glucocorticoid Receptor Modulator (SEGRAM) Discovery

The 6.2-fold higher potency of 6α-chlorodexamethasone relative to dexamethasone in the E-selectin transrepression assay (IC50 5.30 nM vs. 33 nM) makes it an essential tool compound for structure-activity relationship (SAR) campaigns targeting the transrepression arm of GR signaling [1]. Medicinal chemistry teams can use 6α-chlorodexamethasone as a reference agonist to benchmark novel SEGRAM candidates, exploiting its biased functional/binding ratio (~0.48) to calibrate high-throughput screening assays for functional selectivity.

Flumethasone ANDA Impurity Profiling and Pharmacopeial Method Validation

As the certified Flumethasone Impurity 2, 6α-chlorodexamethasone is directly required for HPLC/LC-MS method development, analytical method validation (AMV), and system suitability testing under ICH Q3A/Q3B guidelines [2]. QA/QC laboratories and contract research organizations supporting ANDA submissions for flumethasone or dexamethasone formulations must procure this exact impurity reference standard to establish specificity, linearity, and accuracy in impurity assays.

Biased Agonism and GR Conformational Dynamics Studies

The 46-fold difference in the transrepression-to-binding ratio between 6α-chlorodexamethasone (ratio 0.48) and dexamethasone (ratio 22) provides a quantitative tool for structural biology and biophysics groups investigating ligand-specific GR helical 12 conformations [3]. The compound serves as a biased-ligand probe in hydrogen-deuterium exchange mass spectrometry (HDX-MS), X-ray crystallography, and molecular dynamics simulations aimed at resolving the conformational ensembles driving transrepression versus transactivation.

Reference Standard for Dexamethasone-Related Substance Identification in Pharmaceutical QC

In the manufacture and quality release of dexamethasone API, 6α-chlorodexamethasone serves as a process-related impurity reference standard for chromatographic peak identification and quantification . Its distinct retention time and chlorine-specific isotopic pattern provide unambiguous identification via LC-HRMS, supporting out-of-specification investigations and batch-to-batch consistency analysis for GMP production environments.

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